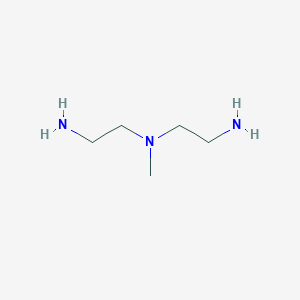

N-(2-Aminoethyl)-N-methylethylenediamine

Description

Significance of Diamine and Polyamine Scaffolds in Chemical Synthesis

Diamine and polyamine scaffolds are fundamental building blocks in the field of chemical synthesis, offering versatile platforms for the construction of a wide array of complex molecules. These structures, characterized by the presence of two or more amine functional groups, are integral to the synthesis of ligands for metal complexes, catalysts, and biologically active compounds. The nucleophilic nature of the nitrogen atoms, coupled with the varied spacing and stereochemistry of the amine groups, allows for precise control over the architecture and properties of the resulting molecules.

In medicinal chemistry, polyamine structures are of particular interest due to their prevalence in biological systems and their role in cellular processes. nih.gov This has led to the development of numerous synthetic polyamine derivatives as therapeutic agents. Furthermore, the ability of diamines and polyamines to act as chelating agents for metal ions is a cornerstone of coordination chemistry, enabling the formation of stable metal complexes with diverse applications in catalysis and materials science. The tunability of the ligand's steric and electronic properties through substitution on the ethylenediamine (B42938) backbone is a key factor in designing catalysts with high activity and selectivity.

Overview of N-Methylated Ethylenediamine Derivatives in Academic Research

Research in this area has explored various synthetic strategies for the controlled N-methylation of ethylenediamines, ranging from classical methods to more recent green chemistry approaches. rsc.org The resulting N-methylated derivatives have been extensively studied as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. These complexes have shown promise in catalytic applications, including hydrogenation and polymerization reactions. The systematic study of N-methylated ethylenediamine derivatives continues to provide valuable insights into structure-activity relationships, guiding the design of new and improved catalysts and functional materials.

Chemical Compound Profile: N-(2-Aminoethyl)-N-methylethylenediamine

The chemical compound this compound, also known by its IUPAC name N'-(2-(methylamino)ethyl)ethane-1,2-diamine, is a triamine featuring a central ethylenediamine core with a methyl group and an aminoethyl group substituent on the nitrogen atoms. nih.gov

Interactive Data Table of Chemical Properties

Structure

3D Structure

Propriétés

IUPAC Name |

N'-(2-aminoethyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3/c1-8(4-2-6)5-3-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSQEYLBJYFNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330531 | |

| Record name | N,N-Bis(2-aminoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-88-5 | |

| Record name | N,N-Bis(2-aminoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2,2'-diaminodiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methylethylenediamine and Its Functionalized Derivatives

Protection Group Strategies in Amine Synthesis

Protecting group strategies are paramount for the selective functionalization of polyamines like N-methylethylenediamine. By temporarily blocking one amine group, typically the more reactive primary amine, subsequent reactions can be directed to the remaining secondary amine. The choice of protecting group is crucial, with the tert-butoxycarbonyl (Boc) group being widely favored due to its stability and ease of removal under specific conditions. ontosight.ai

Boc Protection of N-Methylethylenediamine

The use of the tert-butoxycarbonyl (Boc) group is a common and effective strategy for the mono-protection of N-methylethylenediamine. This allows for the selective derivatization of the secondary amine. The Boc group is valued for its stability across a range of reaction conditions and its straightforward removal under acidic conditions, which unmasks the amine for further reactions. ontosight.ai

The synthesis of N-(tert-butoxycarbonyl)-N-methylethylenediamine is most commonly achieved through the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction mechanism proceeds via a nucleophilic substitution pathway. ontosight.ai The more nucleophilic primary amine of N-methylethylenediamine attacks one of the carbonyl carbons of the Boc anhydride (B1165640). This is followed by the collapse of the tetrahedral intermediate, which eliminates a tert-butoxide and carbon dioxide, resulting in the formation of the N-Boc protected amine.

This reaction is typically conducted in a suitable organic solvent such as dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF). Often, a base like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP) is added to neutralize the acidic byproduct and drive the reaction to completion. ontosight.ai The reaction is generally performed at room temperature, although starting at a lower temperature (e.g., 0 °C) can enhance selectivity.

Table 1: Typical Reaction Conditions for Boc Protection

| Parameter | Condition | Purpose |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc protecting group. |

| Substrate | N-methylethylenediamine | The diamine to be protected. |

| Solvent | Dichloromethane (DCM), Acetonitrile | Provides a medium for the reaction. |

| Base | Triethylamine (Et₃N) | Neutralizes acidic byproducts. |

| Temperature | Room Temperature | Standard condition for the reaction. |

Optimizing the selective mono-protection of N-methylethylenediamine is crucial to maximize the yield of the desired product and minimize the formation of the di-protected byproduct. Several parameters can be adjusted to achieve this.

Stoichiometry : The molar ratio of Boc₂O to the diamine is a critical factor. Using a slight excess of the diamine can favor mono-protection. Conversely, using an excess of Boc₂O will lead to a higher proportion of the di-protected product.

Reaction Temperature : Controlling the temperature can influence selectivity. Initiating the reaction at a reduced temperature (0 °C) and then allowing it to warm to room temperature can improve the selective protection of the primary amine over the secondary amine.

Solvent Choice : The polarity of the solvent can affect reaction rates and selectivity. Solvents like dichloromethane are commonly used.

Catalyst : While not always necessary, the use of catalysts can enhance the reaction. Lewis acids have been shown to catalyze the N-tert-butoxycarbonylation of amines. semanticscholar.org For instance, yttria-zirconia based catalysts have been reported to efficiently promote the reaction for a wide range of amines. semanticscholar.org Additionally, iodine has been used as a catalyst for this transformation under solvent-free conditions. organic-chemistry.org

Table 2: Influence of Key Parameters on Mono-Boc Protection Yield

| Parameter | Variation | Effect on Mono-protection |

| Molar Ratio (Boc₂O:Diamine) | 1:1.2 | Favors mono-protection |

| Temperature | Start at 0 °C, warm to RT | Increases selectivity for the primary amine |

| Catalyst | Lewis Acid (e.g., Yttria-Zirconia) | Increases reaction rate and yield semanticscholar.org |

| Solvent | Aprotic (e.g., DCM) | Common and effective medium |

Phthalimide-Mediated Synthesis Approaches for Selective Functionalization

Another classical approach for the selective protection and subsequent functionalization of primary amines is the Gabriel synthesis, which utilizes phthalimide (B116566). In the context of N-methylethylenediamine, the primary amine can react with phthalic anhydride or its derivatives to form a phthalimide. This effectively protects the primary amine, allowing for chemical modifications to be directed at the secondary nitrogen atom.

The phthalimide group is exceptionally stable under many reaction conditions. Deprotection is typically achieved by treatment with hydrazine, which cleaves the phthalimide and liberates the primary amine. This method provides a robust route for elaborating molecules from the secondary amine of N-methylethylenediamine, confident that the primary amine will remain masked until its release is desired. Recent developments have expanded the methods for synthesizing and functionalizing phthalimides, including metal-catalyzed and metal-free systems. researchgate.net

Alternative Alkylation and Derivatization Routes

Beyond protection group strategies, direct alkylation and derivatization methods offer alternative pathways to functionalized N-methylethylenediamine derivatives. Reductive amination stands out as a particularly powerful and widely used technique.

Reductive Amination Strategies for Substituted Amine Synthesis

Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds. wikipedia.org This process converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. wikipedia.orgmasterorganicchemistry.com For N-methylethylenediamine, this strategy is ideal for introducing a wide variety of substituents onto the secondary amine. To ensure selectivity, the primary amine is typically protected first (e.g., with a Boc group).

The reaction proceeds in two main stages, which can often be performed in a single pot:

Imine/Iminium Ion Formation : The secondary amine of the (protected) N-methylethylenediamine reacts with an aldehyde or ketone to form an intermediate iminium ion.

Reduction : The iminium ion is then reduced in situ to the corresponding tertiary amine.

A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a very common and mild reagent for this transformation. masterorganicchemistry.com Other reagents include sodium cyanoborohydride (NaBH₃CN), which is notable for its ability to selectively reduce imines in the presence of carbonyl groups, and sodium borohydride (B1222165) (NaBH₄). wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method. wikipedia.org

This one-pot nature and the use of mild conditions make reductive amination a highly versatile and "green" method for synthesizing complex amine structures. wikipedia.org

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective; very common. researchgate.net |

| Sodium cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls; stable in acidic solutions. wikipedia.orgmasterorganicchemistry.com |

| Sodium borohydride | NaBH₄ | Reduces both imines and carbonyls. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Pd, H₂/Pt | Effective but can affect other functional groups. wikipedia.org |

Condensation Reactions with Aldehydes (e.g., Pyridine-2-carboxaldehyde)

Condensation reactions between primary or secondary amines and carbonyl compounds, such as aldehydes, are a fundamental method for the synthesis of imines, commonly known as Schiff bases. researchgate.netchemijournal.com This reaction is particularly significant in the functionalization of polyamines like N-(2-Aminoethyl)-N-methylethylenediamine, as it allows for the introduction of diverse structural motifs, leading to ligands with varied coordination properties. The reaction with aldehydes such as pyridine-2-carboxaldehyde is of particular interest due to the introduction of a pyridine (B92270) ring, which can act as a coordination site in the resulting Schiff base ligand. uu.nlresearchgate.net

The fundamental mechanism of Schiff base formation involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. iosrjournals.org This intermediate then undergoes dehydration, which can be catalyzed by either acid or base, to yield the stable imine product. iosrjournals.org The presence of multiple amine groups in this compound—a primary, a secondary, and another secondary amine—offers the potential for various reaction outcomes depending on the stoichiometry and reaction conditions. However, the terminal primary amine is generally the most reactive site for condensation with aldehydes.

The reaction of this compound with an aldehyde like pyridine-2-carboxaldehyde typically proceeds by refluxing the reactants in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727). chemijournal.comnih.gov The choice of solvent is crucial as it must dissolve the reactants and facilitate the removal of water to drive the equilibrium towards the product. In many cases, the reaction is carried out in a 1:1 or 1:2 molar ratio of the diamine to the aldehyde, depending on whether mono- or di-condensation is desired.

A general representation of the mono-condensation reaction with pyridine-2-carboxaldehyde at the primary amine site is depicted below:

Reaction Scheme: this compound + Pyridine-2-carboxaldehyde → N-methyl-N'-[2-((pyridin-2-ylmethylene)amino)ethyl]ethane-1,2-diamine + H₂O

Research on similar polyamines, such as N-(2-aminoethyl)propane-1,3-diamine, has shown that condensation with pyridine-2-carboxaldehyde can lead to a mixture of products, including Schiff bases and cyclized derivatives like tetrahydropyrimidines. researchgate.net The specific outcome is influenced by factors such as reaction time, temperature, and the specific structure of the amine.

The synthesis of these Schiff base ligands is often straightforward, and the products can be isolated by filtration after cooling the reaction mixture, followed by washing and recrystallization to achieve high purity. nih.gov The characterization of the resulting functionalized derivatives is typically performed using spectroscopic techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the imine bond (-C=N-), which displays a characteristic stretching vibration. chemijournal.com Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity of the atoms in the new molecule.

Below is a data table summarizing typical experimental conditions and findings for the synthesis of Schiff bases from diamines and aldehydes, based on established literature for analogous reactions.

| Parameter | Details |

| Reactants | This compound, Pyridine-2-carboxaldehyde |

| Molar Ratio | Typically 1:1 for mono-condensation |

| Solvent | Ethanol or Methanol |

| Conditions | Reflux for 2-4 hours chemijournal.com |

| Product | Schiff base (Imine) |

| Characterization | FT-IR, NMR, UV-Vis Spectroscopy chemijournal.com |

| Key FT-IR Signal | Appearance of a C=N stretching band (azomethine group) chemijournal.com |

Further research findings on related systems indicate that the electronic and steric properties of the substituents on both the amine and the aldehyde can significantly influence the reaction rate and the stability of the resulting Schiff base. The pyridine nitrogen in the product derived from pyridine-2-carboxaldehyde can participate in metal coordination, making these compounds valuable ligands in coordination chemistry. researchgate.net

Chemical Reactivity and Mechanistic Studies of Substituted Ethylenediamines

Reaction Mechanisms Involving N-Methylethylenediamine

N-methylethylenediamine is a versatile chemical intermediate that participates in various reactions characteristic of primary and secondary amines. Its reactivity is defined by the presence of two distinct amine functionalities, allowing for a range of chemical transformations.

One notable reaction is its condensation with aldehydes. For instance, N-methylethylenediamine undergoes a condensation reaction with pyridine-2-carboxaldehyde to yield an imine. This reaction typically involves the nucleophilic attack of the primary amine group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (imine).

Furthermore, N-methylethylenediamine can react with sulfonyl chlorides. It has been shown to react with isoquinoline-5-sulfonyl chloride, leading to the formation of N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide. In this reaction, the more nucleophilic secondary amine is likely to attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide linkage.

Substitution Reactions of Protected Amine Groups

In the synthesis of complex molecules involving polyamines like substituted ethylenediamines, selective protection of amine groups is a crucial strategy. Protecting an amine converts it into a less reactive form, typically a carbamate (B1207046) or an amide, preventing it from reacting with electrophiles while transformations are carried out elsewhere in the molecule. This approach is essential when dealing with molecules like N-methylethylenediamine, which possesses both primary and secondary amines with different nucleophilicities.

Commonly used protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The introduction of these groups, for example, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the Boc group, proceeds via nucleophilic attack of the amine onto the carbonyl carbon of the reagent. The choice of protecting group is critical and depends on its stability under various reaction conditions and the specific deprotection method required. For polyamines, it is possible to achieve selective protection, for instance, mono-Boc protection of ethylenediamine (B42938), by carefully controlling the reaction conditions.

An orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions are used in the same molecule, allows for the selective deprotection and subsequent reaction of a specific amine group. For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be used to protect two different amines, enabling the chemist to unmask and react one amine while the other remains protected.

Deprotection Methodologies for Amine Functionality

The removal of a protecting group, or deprotection, is the final step to regenerate the free amine functionality. The methodology for deprotection is specific to the protecting group used.

Acidic Hydrolysis : The Boc group is most commonly removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an aqueous or organic solvent, are used. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine.

Catalytic Hydrogenolysis : The Cbz group is typically cleaved by catalytic hydrogenation. This method involves reacting the protected amine with hydrogen gas in the presence of a palladium-on-carbon (Pd-C) catalyst. This process is generally clean and efficient, yielding the amine, toluene, and carbon dioxide as byproducts.

Base-Mediated Cleavage : The Fmoc group is known for its lability under basic conditions. It is readily removed by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Alternative, milder deprotection methods exist for sensitive substrates. For instance, Boc groups can also be removed using reagents like trimethylsilyl (B98337) iodide (TMSI) or zinc bromide to avoid strongly acidic conditions. The selection of a deprotection method is a critical aspect of synthetic strategy, ensuring that the target molecule remains intact while the protecting group is efficiently removed.

Michael Addition Polymerizations Involving Trifunctional Amines

Michael addition polymerization is a significant method for synthesizing polymers like poly(β-amino ester)s and poly(amido amine)s. The reaction involves the conjugate addition of a nucleophile, such as an amine, to an electron-deficient alkene, typically an acrylate (B77674) or acrylamide. When trifunctional amines, which contain three reactive amine hydrogens (e.g., one primary and one secondary amine), are used, the polymerization mechanism and resulting polymer architecture are highly dependent on the relative reactivity of the different amine types.

In the Michael addition polymerization of a trifunctional amine with a diacrylate like 1,4-butanediol (B3395766) diacrylate (BDA), there are three types of participating amines: the original primary (1°) amine, the original secondary (2°) amine, and the secondary amine that is formed (formed 2°) after the initial addition of the primary amine. The reactivity sequence of these amines dictates the course of the polymerization.

For N-methylethylenediamine (MEDA), which has low steric hindrance on its original secondary amine, the observed reactivity sequence is: 2° amines (original) > 1° amines ≫ 2° amines (formed)

This indicates that the original secondary amine in MEDA is the most reactive, followed by the primary amine. The newly formed secondary amine is significantly less reactive and is effectively kept out of the reaction. This high reactivity difference allows for the formation of linear polymers through AB-type intermediates. In the case of MEDA, these intermediates can form from the reaction of either the original secondary amine or the primary amine, due to a smaller reactivity difference between them compared to other trifunctional amines like 1-(2-aminoethyl)piperazine (B7761512) (AEPZ).

| Trifunctional Amine | Abbreviation | Reactivity Sequence | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|

| N-methylethylenediamine | MEDA | 2° (original) > 1° ≫ 2° (formed) | Linear | |

| 1-(2-aminoethyl)piperazine | AEPZ | 2° (original) > 1° ≫ 2° (formed) | Linear | |

| N-ethylethylenediamine | EEDA | 1° > 2° (original) > 2° (formed) | Branched | |

| N-hexylethylenediamine | HEDA | 1° > 2° (original) > 2° (formed) | Branched |

Steric hindrance around the amine groups plays a decisive role in determining the reactivity sequence and, consequently, the final polymer structure.

In amines with low steric hindrance on the original secondary amine, such as MEDA and AEPZ, this secondary amine is highly reactive. The significant drop in reactivity for the newly formed secondary amines, which are sterically hindered by the polymer backbone, prevents them from participating in further reactions. This selective reactivity leads to the formation of linear poly(amino ester)s when a 1:1 molar ratio of the trifunctional amine to diacrylate is used.

Conversely, when the substituent on the original secondary amine is larger and creates more steric hindrance, the reactivity order changes. For N-ethylethylenediamine (EEDA) and N-hexylethylenediamine (HEDA), the increased steric bulk makes the primary amine more accessible and therefore more reactive. The reactivity sequence becomes: 1° amines > 2° amines (original) > 2° amines (formed)

In this scenario, all three types of amines participate in the polymerization process. This leads to the formation of branched polymers, with reported degrees of branching around 33% for EEDA and 37% for HEDA.

N-Methylation Processes using Carbon Dioxide and Hydrogen

The N-methylation of amines using carbon dioxide (CO₂) as a renewable C1 feedstock and dihydrogen (H₂) as a reductant represents a sustainable and elegant chemical transformation. This method is an attractive alternative to traditional methylation techniques that often use toxic reagents like formaldehyde (B43269) or methyl iodide. The only byproduct of this process is water.

The reaction is typically facilitated by a catalyst, often based on ruthenium. For instance, an in-situ catalytic system can be formed from a ruthenium precursor, such as Ru(acac)₃, combined with a phosphine (B1218219) ligand like triphos. The process generally requires elevated temperatures (e.g., 140°C) and pressures of CO₂ (e.g., 20 atm) and H₂ (e.g., 60 atm).

This catalytic system has proven effective for the methylation of a wide range of substrates, including both aromatic and aliphatic primary and secondary amines.

Primary amines can be selectively mono- or di-methylated by tuning the reaction conditions.

Secondary amines can be efficiently converted to their corresponding tertiary amines.

Given its broad substrate scope, this methodology is applicable to substituted ethylenediamines. The primary and secondary amine centers in molecules like N-methylethylenediamine could be targeted for methylation using this approach, potentially leading to N,N'-dimethylethylenediamine or N,N,N'-trimethylethylenediamine, depending on the reaction control. The method demonstrates good functional group tolerance, making it a versatile tool in organic synthesis.

Catalytic Systems for Multiple N-Methylation of Diamines (e.g., Ethylenediamine derivatives)

The multiple N-methylation of ethylenediamine (EDA) and its derivatives is a significant transformation in chemical synthesis. Modern catalytic systems aim to achieve this transformation using environmentally benign and atom-economical C1 sources like carbon dioxide (CO₂) and methanol (B129727).

One highly effective system involves sulfurized Rhenium-Iridium (Re-Ir) clusters supported on carbon black, which catalyze the quadruple N-methylation of ethylenediamine using CO₂ as the C1 source and H₂ as the reductant in a water solvent. rsc.orgrsc.orgrsc.orgelsevierpure.com This bimetallic catalyst demonstrates significantly higher activity than previously reported sulfurized Rhenium catalysts alone. rsc.orgrsc.org The catalyst's effectiveness extends to various diamines that have C2 or C3 units between the two amino groups. rsc.orgrsc.orgelsevierpure.com The synergy between Rhenium and Iridium is crucial; Iridium is thought to substantially reduce the Rhenium species, which not only enhances catalytic activity but also provides stability against air, preventing the oxidation and leaching of Rhenium. rsc.orgrsc.org

Another approach utilizes a copper-based catalyst system. For instance, a skeletal Cu-based catalyst has been developed for the selective N-methylation of amines using methanol. researchgate.net By adjusting the reaction temperature, this system allows for tunable synthesis, leading to either N-monomethylated or N,N-dimethylated products. researchgate.net Heterogeneous catalysts like CuO-NiO/γ-Al₂O₃ have also been employed for the N-alkylation of ethylenediamine with various alcohols, including methanol, in a fixed-bed reactor. researchgate.net This method is effective for producing mono-N-alkylated products in high yields. researchgate.net

Other transition-metal catalysts, including those based on Ruthenium (Ru), Iridium (Ir), and Cobalt (Co), have been explored for the N-methylation of various amines and are relevant to ethylenediamine derivatives. nih.govacs.orgresearchgate.net For example, Ru(II) complexes have been used for N-methylation using methanol as the C1 source under weak base conditions. nih.gov Similarly, Iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands are effective catalysts for this transformation. acs.org

| Catalyst System | C1 Source | Reductant/Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sulfurized Re-Ir clusters on Carbon Black | CO₂ | H₂ / Water | High activity for quadruple N-methylation; applicable to various diamines; Ir enhances Re activity and stability. | rsc.orgrsc.orgrsc.org |

| Sulfurized Re clusters on Carbon Black | CO₂ | H₂ / Water | Effective for quadruple N-methylation of EDA, though less active than the bimetallic Re-Ir system. | researchgate.net |

| CuO-NiO/γ-Al₂O₃ | Alcohols (e.g., Methanol) | - | Heterogeneous catalyst used in fixed-bed reactors; high yields for mono-N-alkylation. | researchgate.net |

| Skeletal Cu-based catalyst | Methanol | - | Tunable selectivity for N-mono or N,N-dimethylation by modulating temperature. | researchgate.net |

| (DPEPhos)RuCl₂PPh₃ | Methanol | - | Homogeneous catalyst effective under weak base conditions. | nih.gov |

| Iridium(I)-NHC complexes | Methanol | - | Efficient for selective N-methylation of primary amines. | acs.org |

Mechanistic Insights into N-Methylation and Hydrogenation Pathways

The mechanism of N-methylation of diamines, particularly using CO₂ and H₂, involves a stepwise process of N-formylation followed by hydrogenation. researchgate.net The hydrogenation of formamide (B127407) intermediates is a critical step that dictates the final product selectivity. researchgate.netpnnl.govresearchgate.net

In systems using sulfurized Re-Ir catalysts, the reaction proceeds through the formation of N-formylated intermediates. rsc.orgresearchgate.net The sulfurized metal species are essential for the subsequent hydrogenation of these formylated compounds into the desired N-methylated products. rsc.orgrsc.orgelsevierpure.com In the absence of these crucial sulfurized species, the reaction stalls, leading to the accumulation of N-formylated diamines as the major products. rsc.orgrsc.org

The hydrogenation of the formamide intermediate can follow two main competing pathways:

Deoxygenative Hydrogenation : This pathway involves the cleavage of the C–O bond. The initial hydrogenation of the formamide leads to a hemiaminal intermediate. researchgate.netpnnl.gov This intermediate can then dehydrate to form an imine, which is subsequently hydrogenated to the N-methylated amine. researchgate.net This is the desired pathway for N-methylation.

Deaminative Hydrogenation : This pathway involves the cleavage of the C–N bond, which results in the formation of methanol and regenerates the original amine. researchgate.netpnnl.govresearchgate.netosti.gov This pathway is considered a deactivation route in the context of N-methylation.

Research indicates that the selectivity between these two pathways can be influenced by additives. The addition of a base can shift the selectivity towards C–N cleavage by deprotonating the hemiaminal intermediate, which prevents its dehydration to the imine necessary for N-methylation. researchgate.netpnnl.gov

For catalytic systems that use methanol as the C1 source, a "borrowing hydrogen" mechanism is often proposed. nih.govacs.org In this pathway, the catalyst temporarily "borrows" hydrogen from the methanol to form a metal hydride and formaldehyde. The formaldehyde then reacts with the amine to form an imine intermediate, which is subsequently hydrogenated by the metal hydride to yield the N-methylated amine, regenerating the catalyst. acs.org Deuterium labeling experiments have provided evidence for this mechanism, particularly in Ru-catalyzed systems. nih.gov

| Mechanism | C1 Source | Key Intermediates | Crucial Factors | Reference |

|---|---|---|---|---|

| Formylation-Hydrogenation | CO₂ / H₂ | N-formylated diamines | Sulfurized Re-Ir species are mandatory for the hydrogenation step. | rsc.orgrsc.orgresearchgate.net |

| Deoxygenative Hydrogenation (C-O Cleavage) | - | Hemiaminal, Imine | Leads to the desired N-methylated product. | researchgate.netpnnl.gov |

| Deaminative Hydrogenation (C-N Cleavage) | - | Hemiaminal, Formaldehyde | Undesired pathway; regenerates amine and forms methanol. Can be promoted by base additives. | researchgate.netpnnl.govresearchgate.net |

| Borrowing Hydrogen | Methanol | Metal hydride, Formaldehyde, Imine | Catalyst abstracts H₂ from methanol to enable amine condensation and subsequent hydrogenation. | nih.govacs.org |

Coordination Chemistry and Metal Complexation of Substituted Ethylenediamines

Ligand Design Principles for Polydentate Amines

The design of polydentate amine ligands is guided by several key principles aimed at tuning the properties of the resulting metal complexes. These principles primarily revolve around the manipulation of steric and electronic effects, as well as the inherent conformational flexibility of the ligand backbone. researchgate.netmdpi.comnih.gov

Electronic Effects: The electronic properties of the substituent groups can modulate the donor strength of the nitrogen atoms. Electron-donating groups enhance the basicity of the nitrogen atoms, leading to stronger metal-nitrogen bonds. Conversely, electron-withdrawing groups can decrease the donor capacity of the nitrogens. These electronic perturbations can influence the thermodynamic stability of the metal complexes and their redox properties. researchgate.netmdpi.com

Bite Angle and Chelate Ring Size: The "bite angle," or the ligand-metal-ligand angle, is a critical parameter in the design of chelating ligands. For ethylenediamine (B42938) and its derivatives, the formation of a five-membered chelate ring upon coordination to a metal center is highly favorable. libretexts.org The natural bite angle of these ligands is a key determinant of the preferred coordination geometry around the metal ion.

Formation of Transition Metal Complexes with N-Methylethylenediamine Ligands

N-methylethylenediamine acts as a bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms to form stable chelate complexes. The presence of a methyl group on one of the nitrogen atoms introduces asymmetry, which can influence the structure and reactivity of the resulting complexes compared to those of unsubstituted ethylenediamine.

The coordination complexes of N-methylethylenediamine with transition metals such as copper(II) and zinc(II) have been characterized using various techniques, including single-crystal X-ray diffraction.

Copper(II) Complexes: Copper(II) complexes with N-methylethylenediamine have been synthesized and structurally characterized. For example, in mixed-valence copper cyanide compounds, N-methylethylenediamine (meen) coordinates to Cu(II) centers, which are then bridged by cyanide groups to Cu(I) centers, forming either polymeric chains or discrete binuclear molecules. ias.ac.in In these structures, the Cu(II) ion is typically found in a square-pyramidal coordination environment. ias.ac.in

Zinc(II) Complexes: Zinc(II) readily forms complexes with substituted ethylenediamines. For instance, the reaction of zinc(II) acetate (B1210297) with N,N-diethylethylenediamine results in a complex where the Zn(II) atom is coordinated by the two nitrogen atoms of the bidentate ligand and two oxygen atoms from the acetate anions, adopting a distorted tetrahedral geometry. waocp.org Similarly, a zinc(II) complex with N-(2-aminoethyl)-1,3-propanediamine, a related tridentate amine ligand, exhibits a distorted octahedral geometry. wikipedia.org While specific crystal structures for N-(2-Aminoethyl)-N-methylethylenediamine with zinc(II) are not detailed in the provided search results, the behavior of analogous ligands suggests that it would act as a chelating ligand, forming stable complexes with predictable coordination geometries.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [Cu4(CN)5(meen)2] | Cu(II)/Cu(I) | Square-pyramidal (for Cu(II)) | Polymeric structure with cyanide bridges. ias.ac.in |

| [Cu2(CN)3(meen)2]·H2O | Cu(II)/Cu(I) | Square-pyramidal (for Cu(II)) | Binuclear monomeric structure. ias.ac.in |

| [Zn(CH3COO)2(C6H16N2)] | Zn(II) | Distorted tetrahedral | Mononuclear complex with N,N-diethylethylenediamine. waocp.org |

| mer-R,S-ZnL22 (L = N-(2-aminoethyl)-1,3-propanediamine) | Zn(II) | Distorted octahedral | Mononuclear complex with two tridentate ligands. wikipedia.org |

Substitution on the ethylenediamine backbone can significantly impact the coordination geometry and the physical and chemical properties of the resulting metal complexes. The introduction of methyl groups, as in N-methylethylenediamine, can lead to steric interactions that distort the coordination sphere from an ideal geometry. orientjchem.orgnih.gov

The chelate effect is a thermodynamic phenomenon that describes the enhanced stability of a metal complex containing a polydentate (chelating) ligand compared to a complex with a similar set of monodentate ligands. mdpi.comnih.gov When a bidentate ligand like N-methylethylenediamine binds to a metal ion, it forms a ring structure, which is entropically more favorable than the coordination of two separate monodentate ligands. mdpi.comresearchgate.net

The thermodynamic origin of the chelate effect is primarily attributed to an increase in entropy upon chelation. The displacement of multiple solvent molecules by a single chelating ligand leads to a greater number of free particles in the system, resulting in a positive entropy change (ΔS). This favorable entropy change contributes to a more negative Gibbs free energy change (ΔG) for the complex formation reaction, thus increasing the stability constant (K) of the chelate complex.

| Parameter | Description | Impact on Stability |

|---|---|---|

| ΔG (Gibbs Free Energy) | The overall energy change of the reaction. | A more negative value indicates a more stable complex. |

| ΔH (Enthalpy) | The heat change of the reaction. | Generally similar for chelated and non-chelated complexes with similar donor atoms. mdpi.com |

| ΔS (Entropy) | The change in disorder of the system. | Generally positive and favorable for chelation, driving the reaction. mdpi.com |

Coordination Modes of Multidentate Neutral Amine Ligands (e.g., Tris-[2-(dimethylamino)ethyl]amine)

Multidentate neutral amine ligands, such as tris-[2-(dimethylamino)ethyl]amine (Me6Tren), are known for their versatile coordination chemistry. ias.ac.in These ligands can adopt various coordination modes depending on the size of the metal ion and the steric environment around the metal center.

Me6Tren is a tetradentate ligand that can wrap around a metal ion to form a trigonal bipyramidal or a distorted tetrahedral geometry. For instance, in complexes with Li+ and Na+, Me6Tren exhibits versatile coordination modes, including trigonal bipyramidal and tetrahedral. The flexibility of the ligand allows it to accommodate different metal ion radii and coordination preferences. The study of such ligands provides a framework for understanding how more complex multidentate amines, including those derived from this compound, might coordinate to metal centers.

Applications of Metal-Amine Complexes in Catalysis and Materials Science

Metal-amine complexes, including those of substituted ethylenediamines, have found applications in various fields, notably in catalysis and materials science.

Catalysis: The well-defined coordination environment provided by these ligands can be exploited in the design of catalysts for a range of chemical transformations. For example, complexes of tris(2-aminoethyl)amine (B1216632) (tren) have been investigated as catalysts. A titanium complex with a tren-derived ligand has been shown to catalytically reduce dinitrogen to ammonia. Furthermore, hybrid materials created by anchoring tris(2-aminoethyl)amine onto metal oxide supports have demonstrated catalytic activity in Knoevenagel condensation reactions.

Materials Science: Metal-amine complexes are also of interest in materials science due to their potential applications in luminescent materials and as building blocks for coordination polymers. waocp.org For instance, a zinc(II) complex with N,N-diethylethylenediamine exhibits intense blue emission, suggesting its potential for use in electroluminescent displays. waocp.org The ability of substituted ethylenediamines to form extended structures through bridging ligands also makes them suitable for the construction of novel coordination polymers with interesting magnetic or porous properties. orientjchem.orgnih.gov

Applications in Polymer Science and Advanced Materials

Functionalized Polymers Incorporating N-Boc-N-methylethylenediamine Derivatives

The strategic use of protecting groups is essential for controlling polymer architecture. N-Boc-N-methylethylenediamine, a derivative where the N-methylated secondary amine is protected by a tert-butoxycarbonyl (Boc) group, serves as a critical building block for creating polymers with specific functionalities. chemimpex.com This protection strategy allows for selective reactions to occur at the unprotected primary and secondary amine sites.

The Boc group masks the reactivity of the N-methylated amine, enabling a stepwise approach to polymerization or surface grafting. Researchers can first utilize the free primary amine for initial coupling or chain-growth reactions. Following this, the Boc group can be removed under specific conditions to expose the secondary amine, allowing for a second, different modification or polymerization step. This controlled synthesis is crucial in the development of advanced materials where precise functional group placement is required. chemimpex.com

This derivative is particularly useful in creating well-defined polymer chains or for grafting onto surfaces to introduce specific functionalities, contributing to the development of materials for specialized applications.

Properties of N-Boc-N-methylethylenediamine

| Property | Value |

|---|---|

| CAS Number | 121492-06-6 |

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Form | Liquid |

| Density | 0.975 g/mL at 20 °C |

Role in Polymerization Initiator Systems (e.g., TetraM-EDA)

Tertiary amines are widely used as co-initiators or accelerators in various polymerization systems, particularly in photopolymerization and in concert with epoxy resins. nih.govresearchgate.net While the specific compound "TetraM-EDA" is not explicitly detailed in the context of N-(2-Aminoethyl)-N-methylethylenediamine, the structural features of the parent compound are relevant to this application. The N-methylated secondary amine within the this compound structure can function as a tertiary amine-like catalytic center.

Similarly, in the curing of epoxy resins, amines serve as hardening agents through the ring-opening addition reaction with the epoxy groups. researchgate.net The presence of primary, secondary, and tertiary-like amine functionalities within this compound and its oligomers allows it to participate actively in building cross-linked polymer networks, influencing the cure rate and the thermomechanical properties of the final thermoset material.

Development of Poly(amino ester)s through Michael Addition

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers synthesized through the Michael addition of amines to diacrylates. nih.gov The properties of the resulting polymer can be precisely tuned by selecting the amine and acrylate (B77674) monomers. researchgate.net this compound, as a trifunctional amine, is a suitable monomer for this polymerization, leading to the formation of novel poly(amino ester)s with both secondary and tertiary amines in the polymer backbone. nih.govrsc.org

The polymerization mechanism involves the conjugate addition of the amine groups to the electron-deficient double bonds of the acrylate. researchgate.net In trifunctional amines like this compound, the different amine groups exhibit varied reactivity. Typically, the primary and less sterically hindered secondary amines react faster than the newly formed, more hindered secondary amines. researchgate.net This difference in reactivity can be exploited to control the polymer structure, leading to either linear or branched architectures depending on the reaction conditions and monomer stoichiometry. researchgate.net

These biodegradable polymers have shown significant potential for biomedical applications. rsc.org

Monomers in Michael Addition for Poly(amino ester) Synthesis

| Monomer Type | Example Compound | Role in Polymerization |

|---|---|---|

| Trifunctional Amine | This compound | Provides primary and secondary amine nucleophiles for addition. Introduces branching points and functional side chains. |

| Diacrylate | 1,4-Butanediol (B3395766) diacrylate (BDA) | Acts as the electrophile, forming the ester backbone of the polymer. |

Aminosilane Derivatives as Ligands in Oxidative Polymerization

Aminosilane derivatives are organosilane coupling agents that contain both amine and hydrolyzable alkoxysilane groups. hengdasilane.com A derivative structurally related to this compound is N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. These molecules serve as crucial adhesion promoters or "molecular bridges" at the interface between inorganic materials (like glass or silica) and organic polymer matrices.

The alkoxysilane groups can hydrolyze to form silanols, which then bond covalently to the inorganic substrate. The amino groups at the other end of the molecule can react with and become incorporated into the polymer matrix, for example, with phenolic or epoxy resins. hengdasilane.com This dual reactivity creates a strong, durable bond at the interface, significantly improving the mechanical and moisture-resistance properties of the resulting composite material.

While their primary role is as coupling agents, the amine functionalities in these silane (B1218182) derivatives can also coordinate with metal centers. In the context of oxidative polymerization, aminosilane-modified surfaces or nanoparticles can act as supports for catalytic metal complexes. The amine groups serve as ligands that immobilize the catalyst, facilitating the polymerization of monomers like phenols or anilines while allowing for easy separation of the catalyst from the final polymer product.

Advanced Research Applications and Derivatization

Synthesis of Sulfonamide Derivatives for Biomedical Research

A significant area of research involves the derivatization of N-(2-Aminoethyl)-N-methylethylenediamine to produce sulfonamides with potent biological activities. The synthesis of these derivatives is a key strategy in medicinal chemistry to develop new therapeutic agents.

A notable example is the reaction of N-methylethylenediamine with isoquinoline-5-sulfonyl chloride, which yields N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide . This reaction is part of a broader effort to synthesize a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which have been investigated for their vasodilatory action nih.gov. Research has shown that alkylation of the nonaromatic nitrogen atoms in these structures can lead to more active compounds nih.gov. The general synthetic approach involves the condensation of a sulfonyl chloride with the diamine, targeting one of the nitrogen atoms for the sulfonamide bond formation.

These sulfonamide derivatives have shown promise in biomedical applications. For instance, certain N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have demonstrated potent vasodilatory and antihypertensive activities in preclinical studies nih.gov. Organometallic complexes incorporating sulfonamide ligands derived from similar diamine backbones are also being explored for their potential in cell imaging and as anticancer agents nih.gov.

Table 1: Examples of Synthesized Sulfonamide Derivatives and Their Biomedical Relevance

| Derivative Name | Precursors | Biomedical Application/Finding | Reference(s) |

| N-(2-Aminoethyl)-N-methyl-isoquinoline-5-sulfonamide | N-methylethylenediamine, Isoquinoline-5-sulfonyl chloride | Part of a class of compounds investigated for vasodilatory properties. | nih.gov, |

| N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives | 5-isoquinolinesulfonic acid, various diamines | Demonstrated potent vasodilatory and antihypertensive activities in vivo. | nih.gov |

| fac-Re(I)(CO)3 complex with a 4-methylbiphenyl (B165694) sulfonamide derivatized diethylenetriamine (B155796) ligand | Diethylenetriamine backbone | Explored for applications in cell imaging and cancer therapy due to kinetic inertness. | nih.gov |

Scaffold Development for Complex Organic Molecules

The molecular framework of this compound serves as a valuable scaffold for the construction of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure provides a flexible and functional base upon which additional chemical moieties can be built, allowing for the systematic development of novel compounds with desired properties.

This diamine is considered a sought-after building block in organic synthesis because its difunctional nature allows it to participate in a wide range of reactions such as alkylations and aminations nbinno.com. By using protecting group strategies, chemists can selectively functionalize either the primary or the secondary amine, introducing two different points of molecular diversity. This step-wise approach is fundamental in creating libraries of compounds for screening in drug discovery and agrochemical research.

In pharmaceutical development, this scaffold is a key intermediate for synthesizing compounds with specific biological activities nbinno.comchemimpex.com. For example, the related N-Boc-N-methylethylenediamine is explicitly used as a building block for complex molecules where the free primary amine is used for an initial reaction, followed by deprotection and subsequent reaction at the secondary amine . This methodology is crucial for modulating the pharmacological profiles of drug candidates.

Amide Synthesis from N-Boc-N-methylethylenediamine Derivatives

To achieve selective chemical transformations, a protected form of the diamine, N-Boc-N-methylethylenediamine, is frequently employed. The tert-butoxycarbonyl (Boc) group masks the secondary amine, leaving the primary amine available for reaction. This strategy is particularly useful in the synthesis of amides.

The synthesis of an amide like N-(2-Aminoethyl)-N-Methyloctanamide would proceed via a two-step process. First, the N-Boc-N-methylethylenediamine is reacted with an activated carboxylic acid, such as octanoyl chloride or octanoic acid activated with a coupling agent. This reaction forms an amide bond exclusively at the primary amine. In the second step, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to liberate the secondary amine and yield the final product ijntse.com.

This synthetic route is a cornerstone of modern medicinal chemistry, as the amide bond is a fundamental linkage in a vast number of biologically active molecules mdpi.com. The ability to selectively introduce acyl groups allows researchers to fine-tune properties like solubility, stability, and receptor-binding affinity. This approach has been utilized in the synthesis of intermediates for drug-linker conjugates and various other complex pharmaceutical agents mdpi.com.

Table 2: General Scheme for Amide Synthesis using N-Boc-N-methylethylenediamine

| Step | Reactants | Process | Intermediate/Product |

| 1. Acylation | N-Boc-N-methylethylenediamine, Activated Carboxylic Acid (e.g., Acyl Chloride) | The free primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl group to form an amide bond. | N-Boc-N'-(acyl)-N-methylethylenediamine |

| 2. Deprotection | Intermediate from Step 1, Strong Acid (e.g., Trifluoroacetic Acid) | The acid cleaves the Boc protecting group from the secondary nitrogen, liberating the free amine. | N-(acyl)-N'-methylethylenediamine |

Investigation of Biochemical Interactions in Vitro

In biochemical research, this compound and its analogues can be used as tools to probe the activity and specificity of enzymes in vitro. A key area of investigation is their potential use as substrates for enzymes that modify amine groups, such as acetyltransferases.

N-terminal acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal α-amino group of proteins nih.govuib.no. The substrate specificity of these enzymes is a subject of intense study. Small molecules containing primary or secondary amines, like this compound, can be used as simplified, non-peptidic substrates to study the catalytic mechanism and specificity of NATs or other acyltransferases in a controlled laboratory setting.

In vitro assays using such small molecules can help determine the minimal structural requirements for enzyme recognition and catalysis. Researchers can monitor the reaction progress by detecting the acetylated product, providing insights into the enzyme's kinetics and its tolerance for different types of amine substrates (primary vs. secondary, steric hindrance, etc.) nih.gov. While the primary role of NATs is to modify proteins, these investigations with small molecule probes are crucial for understanding the fundamental principles of their function and for developing potential inhibitors. Furthermore, in addition to acetylation, studies have shown that NATs can also act as N-terminal propionyltransferases (NPTs), highlighting the value of using various substrates to explore the full catalytic potential of these enzymes nih.gov.

Computational and Theoretical Studies in Amine Chemistry

Molecular Dynamics Simulations for Ligand-Metal Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the interactions between ligands and metal ions at an atomic level. nih.gov These simulations provide detailed insights into the dynamic behavior of molecules over time, allowing for the characterization of complex formation, ligand exchange mechanisms, and the influence of the solvent environment. arxiv.org In the context of N-(2-Aminoethyl)-N-methylethylenediamine, MD simulations can elucidate the coordination preferences of the ligand with various metal ions and the stability of the resulting complexes.

Researchers employ force fields, which are sets of parameters that define the potential energy of a system of particles, to model the interactions between atoms. For metal-ligand complexes, these force fields need to be carefully parameterized to accurately describe the coordination bonds. The choice of force field is crucial for obtaining reliable simulation results. Commonly used force fields in biomolecular simulations, such as AMBER and CHARMM, can be adapted for such purposes. nih.gov

Advanced simulation techniques, such as metadynamics, can be coupled with MD to explore the free energy landscape of ligand-metal binding and unbinding events. arxiv.org This allows for the calculation of binding affinities and the identification of transition states, providing a more complete picture of the interaction dynamics. nih.gov The data obtained from these simulations can be instrumental in understanding the factors that govern the stability and reactivity of metal complexes with this compound.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | To model the interatomic interactions within the system. |

| Water Model | TIP3P, SPC/E | To accurately represent the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | To capture the relevant timescales of ligand-metal interactions. |

| Ensemble | NVT, NPT | To maintain constant temperature and/or pressure, mimicking experimental conditions. |

| Enhanced Sampling | Metadynamics, Umbrella Sampling | To overcome energy barriers and explore conformational space more efficiently. |

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It has become a standard tool in computational chemistry for predicting the structural and electronic properties of molecules with a high degree of accuracy. researchgate.net For this compound and its metal complexes, DFT calculations can provide valuable insights into their geometries, bond energies, and electronic characteristics.

At the core of DFT is the concept that the total energy of a system can be determined from its electron density. nih.gov This simplifies the many-electron problem, making it computationally feasible to study relatively large molecules. A variety of functionals, which approximate the exchange-correlation energy, are available, with the choice of functional and basis set influencing the accuracy of the calculations. researchgate.net

DFT calculations can be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. sid.ir This information is crucial for understanding the ligand's preferred conformation. Furthermore, DFT can be employed to study the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

When applied to metal complexes of this compound, DFT can predict the coordination geometry, the strength of the metal-ligand bonds, and the distribution of electron density within the complex. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the donor-acceptor interactions between the ligand's nitrogen atoms and the metal center.

| Calculated Property | Significance |

| Optimized Geometry | Provides the most stable three-dimensional structure of the molecule. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and electronic excitability of the molecule. |

| Mulliken Atomic Charges | Describes the distribution of electron density among the atoms in the molecule. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra of the molecule. |

| Bond Dissociation Energies | Quantifies the strength of the chemical bonds within the molecule. |

Kinetic Modeling of Complex Amine Reactions

Kinetic modeling is a powerful approach for understanding the rates and mechanisms of chemical reactions. For complex amine reactions, such as those involving this compound, kinetic models can be developed to simulate the reaction progress over time and to elucidate the underlying reaction pathways. researchgate.net These models are typically based on a set of differential equations that describe the rate of change of the concentration of each chemical species in the reaction system. mdpi.com

The development of a kinetic model begins with the postulation of a reaction mechanism, which consists of a series of elementary reaction steps. For each elementary step, a rate constant is assigned, which quantifies the speed of that particular reaction. These rate constants can be determined experimentally or estimated using theoretical methods. researchgate.net

| Modeling Component | Description |

| Reaction Mechanism | A series of elementary steps that describe the overall chemical transformation. |

| Rate Equations | Differential equations that relate the rate of reaction to the concentrations of the reactants. |

| Rate Constants | Proportionality constants in the rate equations that quantify the speed of each elementary step. |

| Activation Energy | The minimum energy required for a reaction to occur, which can be determined from the temperature dependence of the rate constant. |

| Reaction Order | The relationship between the rate of a reaction and the concentration of each reactant. |

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, EPR)

Spectroscopic methods are indispensable for probing the molecular structure of N-(2-Aminoethyl)-N-methylethylenediamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed. The ¹H NMR spectrum is expected to show distinct signals for the protons on the methyl group, the methylene (B1212753) groups of the ethylenediamine (B42938) backbone, and the amine protons. The chemical shifts and coupling patterns of these signals provide information about the connectivity of the atoms. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. nih.gov

| Proton Type | Expected ¹H NMR Chemical Shift (ppm, relative to TMS) | Carbon Type | Expected ¹³C NMR Chemical Shift (ppm, relative to TMS) |

| Primary Amine (-NH₂) | 1.0 - 2.5 (broad) | Methyl (-CH₃) | 30 - 40 |

| Secondary Amines (-NH-) | 1.0 - 3.0 (broad) | Methylene (-CH₂-N) | 40 - 60 |

| Methyl (-N-CH₃) | 2.2 - 2.5 | ||

| Methylene (-CH₂-) | 2.5 - 3.0 |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of both primary and secondary amines, C-H stretching of the alkyl groups, and N-H bending vibrations. nist.gov

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Primary & Secondary Amines) | 3300 - 3500 (often broad with multiple peaks) |

| C-H Stretch (Alkyl) | 2850 - 2960 |

| N-H Bend (Primary Amine) | 1590 - 1650 |

| N-H Bend (Secondary Amine) | 1500 - 1600 |

| C-N Stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : As a saturated aliphatic amine, this compound itself is not expected to show significant absorption in the UV-Vis region (200–800 nm), as it lacks chromophores. sigmaaldrich.com However, this technique becomes highly valuable for characterizing its metal complexes, where d-d electronic transitions or charge-transfer bands can occur, often imparting color to the complex. researchgate.net The position and intensity of these absorption bands provide insights into the coordination geometry and electronic structure of the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (also known as Electron Spin Resonance, ESR) spectroscopy is a technique specifically used for studying chemical species that have unpaired electrons. numberanalytics.com While this compound is not paramagnetic itself, EPR is a powerful tool for characterizing its complexes with paramagnetic transition metal ions (e.g., Cu(II), Mn(II), Fe(III)). researchgate.netnih.gov The EPR spectrum can provide detailed information about the oxidation state of the metal, the coordination environment provided by the ligand, and the nature of the metal-ligand bonding. numberanalytics.com

Chromatographic Methods for Purity Assessment (e.g., HPLC, GPC)

Chromatography is essential for separating the target compound from impurities and for confirming its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for assessing the purity of this compound. researchgate.net A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a buffered mixture of water and acetonitrile). thermofisher.com Since the compound lacks a strong UV chromophore, detection might be achieved using an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization to attach a UV-active group. researchgate.net The method would be validated for linearity, accuracy, and precision to quantify the purity and identify any potential impurities. researchgate.net

Gel Permeation Chromatography (GPC) : GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. researchgate.net This technique is primarily used for the analysis of large molecules and polymers. intertek.com While not typically used for purity assessment of a small molecule like this compound, GPC would be a relevant and crucial technique for characterizing polymers or macromolecules that have been synthesized using this amine as a monomer or cross-linking agent. lcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org To perform this analysis, a high-quality single crystal of the compound or, more commonly, a solid derivative such as a salt or a metal complex, is required. peakproteins.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the molecular structure, providing exact bond lengths, bond angles, and conformational information. creative-biostructure.com

| Structural Parameter | Description | Typical Value (from related structures) |

| C-C Bond Length | Standard single bond within the ethyl bridge | ~1.54 Å |

| C-N Bond Length | Standard single bond between carbon and nitrogen | ~1.47 Å |

| Metal-Nitrogen (M-N) Bond Length | In a coordination complex | 2.1 - 2.3 Å nih.gov |

| Bond Angles | (e.g., C-N-C, N-C-C) | ~109.5° (for sp³ hybridized atoms) |

Elemental Analysis and Thermogravimetric Analysis

These methods provide information on the elemental composition and thermal stability of the compound.

Elemental Analysis : This technique determines the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₅H₁₅N₃) to confirm the empirical formula and support the assessment of purity. nih.gov

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 51.28% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 12.91% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 35.87% |

| Total | C₅H₁₅N₃ | 117.196 | 100.00% |

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This analysis provides information on the thermal stability of this compound, including its decomposition temperature. mdpi.com A typical TGA experiment would show a plot of mass versus temperature, with a stable baseline at lower temperatures followed by a sharp drop in mass as the compound decomposes. researchgate.net This is critical for determining the upper temperature limit at which the material can be used without degradation. wikipedia.org

Q & A

Q. What are the key physicochemical properties of N-(2-Aminoethyl)-N-methylethylenediamine, and how do they influence experimental design?

N-(2-Aminoethyl)-N-methylethylenediamine (CAS 4097-88-5) has a molecular formula of C₅H₁₅N₃, a molar mass of 117.19 g/mol, and a structure containing both primary and tertiary amines. Its high nitrogen content and branched structure enhance its chelation capacity and reactivity in nucleophilic substitution reactions. The compound’s solubility in polar solvents (e.g., water, ethanol) and hygroscopic nature necessitate inert-atmosphere storage to prevent degradation . These properties guide its use in ligand synthesis, polymer crosslinking, and as a precursor for functionalized amines.

Q. What synthetic routes are commonly employed to produce this compound, and what are their limitations?

A primary method involves alkylation of ethylenediamine derivatives. For example, N-methylethylenediamine can react with chloroethylamine under basic conditions, followed by purification via distillation. Alternative routes include ammoniation of N-methylethanolamine, though this requires high-pressure reactors and catalysts to achieve acceptable yields . Challenges include controlling regioselectivity to avoid byproducts like N,N-dimethyl derivatives and ensuring purity for applications in sensitive reactions (e.g., coordination chemistry) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-(2-Aminoethyl)-N-methylethylenediamine?

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish between primary (δ ~1.5–2.5 ppm for NH₂) and tertiary (δ ~2.2–3.0 ppm for N–CH₃) amine protons, confirming substitution patterns .

- Mass Spectrometry : ESI-MS or GC-MS helps verify molecular weight (117.19 g/mol) and detect impurities like unreacted ethylenediamine.

- Titration : Non-aqueous acid-base titration quantifies amine content, critical for stoichiometric applications in polymer synthesis .

Advanced Research Questions

Q. How can this compound be utilized in the design of functional copolymers, and what methodological considerations apply?

The compound serves as a crosslinker or monomer in polyacrylamide-based copolymers. For example, radical polymerization with acrylamide derivatives requires strict oxygen exclusion to prevent inhibition. The tertiary amine group can also act as a catalyst in redox initiation systems (e.g., with persulfate). Researchers must optimize monomer-to-crosslinker ratios (e.g., 10:1 to 100:1) to balance mechanical strength and swelling capacity in hydrogels .

Q. What methodologies are recommended for analyzing the thermal stability and decomposition pathways of N-(2-Aminoethyl)-N-methylethylenediamine-containing materials?

- Thermogravimetric Analysis (TGA) : Sharp decomposition above 300°C indicates thermal stability suitable for high-temperature applications. Compare results with analogs like N-(2-aminoethyl)-oleamide gels, which exhibit single-stage decomposition .

- Differential Scanning Calorimetry (DSC) : Endothermic peaks near 120–130°C correlate with phase transitions or melting points, critical for assessing material integrity in drug delivery systems .

- Coupled Techniques (TGA-MS/FTIR) : Identify volatile decomposition products (e.g., ammonia, methylamines) to refine safety protocols .

Q. How can contradictions in reported reactivity or spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from impurities or isomer formation. For example, incomplete alkylation may yield N-methyl-N’-ethyl derivatives, altering NMR signals. To resolve:

Q. What potential does this compound hold in biochemical applications, such as nucleic acid analog synthesis?

Its structural similarity to ethylenediamine derivatives used in polyamide nucleic acids (PNAs) suggests utility in strand displacement probes. For example, replacing deoxyribose-phosphate backbones with polyamide chains (as in thymine-linked aminoethylglycyl PNAs) enables sequence-selective DNA recognition. Key steps include:

- Solid-phase synthesis : Couple the amine to a resin-bound oligomer via Fmoc chemistry.

- Hybridization assays : Measure duplex stability via UV melting curves (ΔTₘ ~15°C increase vs. DNA-DNA) .

Methodological Tables

Table 1 : Key Physicochemical Properties of N-(2-Aminoethyl)-N-methylethylenediamine

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₅N₃ | |

| Molar Mass (g/mol) | 117.19 | |

| Boiling Point | 128–130°C (estimated) | |

| Solubility | Miscible in water, ethanol | |

| Hazard Class | Corrosive (R34) |

Table 2 : Comparison of Thermal Analysis Techniques for Amine-Containing Gels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.